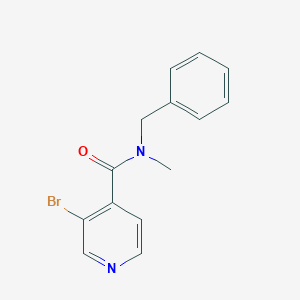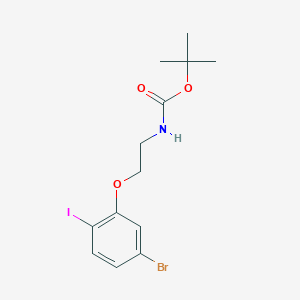
tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate: is a complex organic compound featuring a tert-butyl ester group, a bromine and iodine substituted phenoxy group, and an azetidine ring
Métodos De Preparación
The synthesis of tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate typically involves multi-step organic reactions. The preparation begins with the synthesis of the phenoxy intermediate, which is then subjected to bromination and iodination reactions to introduce the halogen substituents. The azetidine ring is formed through cyclization reactions, and the final step involves the introduction of the tert-butyl ester group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen atoms.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine substituents may enhance binding affinity to these targets, leading to specific biological effects. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate include:
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl bromoacetate
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
These compounds share structural features such as the tert-butyl ester group and halogen substituents but differ in their specific functional groups and ring systems. The uniqueness of this compound lies in its combination of the azetidine ring with the bromine and iodine substituted phenoxy group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl 3-[(5-bromo-2-iodophenoxy)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrINO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-6-11(16)4-5-12(13)17/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBAKVFQIIIUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171940.png)
![4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171946.png)











